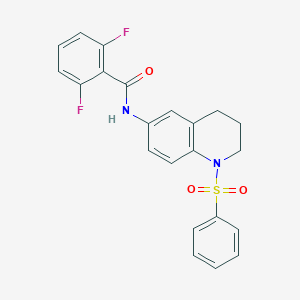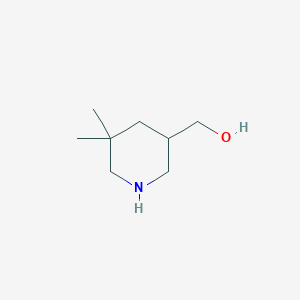![molecular formula C22H26O11 B2818424 [3,4,5-Tris(acetyloxy)-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate CAS No. 1095322-03-4](/img/structure/B2818424.png)
[3,4,5-Tris(acetyloxy)-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3,4,5-Tris(acetyloxy)-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate” belongs to the class of organic compounds known as pentacarboxylic acids and derivatives . These are carboxylic acids containing exactly five carboxyl groups .
Molecular Structure Analysis
The molecule consists of a total of 74 atoms, including 29 Hydrogen atoms, 32 Carbon atoms, 1 Nitrogen atom, 9 Oxygen atoms, 1 Sulfur atom, 1 Fluorine atom, and 1 Chlorine atom . As for the chemical bonds and functional groups, a total of 77 bonds comprising 48 non-H bonds, 22 multiple bonds, 13 rotatable bonds, 4 double bonds, 1 triple bond, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 4 esters (aliphatic), 1 nitrile (aromatic), 1 ether (aliphatic), and 1 Thiophene exist within the chemical structure .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Research on compounds with similar structural features often focuses on their synthesis and potential as intermediates in organic chemistry. For example, studies have explored the synthesis of unsaturated, branched, six-membered carbocyclic compounds from diuloses, indicating a methodological interest in creating complex structures from simpler carbohydrate precursors (Kiely et al., 1983). Such methodologies are essential for developing new materials and molecules with specific physical and chemical properties.
Applications in Material Science
Compounds with acetyloxy groups and specific structural motifs are of interest in material science, especially in the synthesis of polymers and coatings with unique properties. For instance, research into UV cross-linkable polymers based on triazine derivatives demonstrates the utility of complex organic molecules in creating new materials with desirable characteristics such as enhanced thermal stability and photocrosslinking capabilities (Suresh et al., 2016).
Bioactive Compound Synthesis
The structural complexity and functionality of molecules similar to the one allow for the synthesis of bioactive compounds. Studies have shown the creation of novel antimicrobial agents through the manipulation of molecular structures (Saeed & Mumtaz, 2017). These compounds are evaluated for their efficacy against various bacterial and fungal strains, indicating the potential of complex organic molecules in contributing to new therapeutic agents.
Catalysis and Organic Reactions
Research into selective esterifications of primary alcohols in water-containing solvents has been conducted, showcasing the application of organic compounds in facilitating or enhancing chemical reactions (Wang et al., 2012). Such studies are crucial for developing more efficient and environmentally friendly chemical processes.
Eigenschaften
IUPAC Name |
[3,4,5-triacetyloxy-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c1-11(23)16-6-8-17(9-7-16)32-22-21(31-15(5)27)20(30-14(4)26)19(29-13(3)25)18(33-22)10-28-12(2)24/h6-9,18-22H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFUJLNDNATWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,5-Triacetyloxy-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2818341.png)

![5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2818344.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2818345.png)



![N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2818352.png)
![[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2818353.png)
![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2818354.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2818356.png)
![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]but-2-enamide](/img/structure/B2818359.png)
![Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2818361.png)
![N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2818362.png)